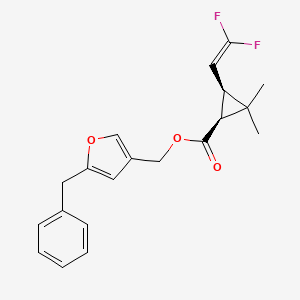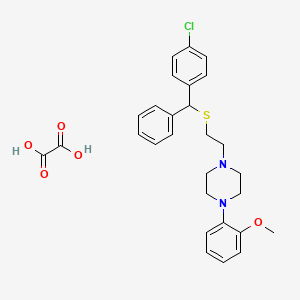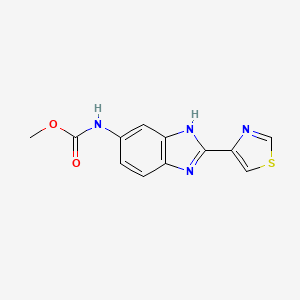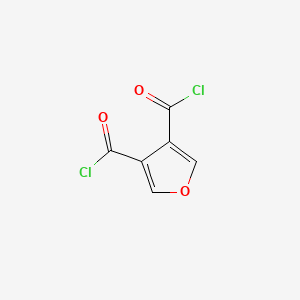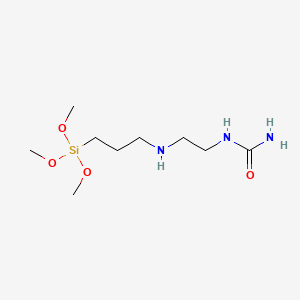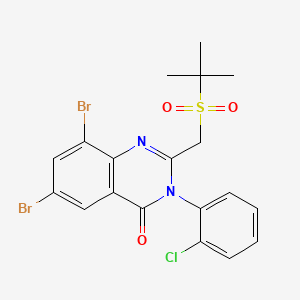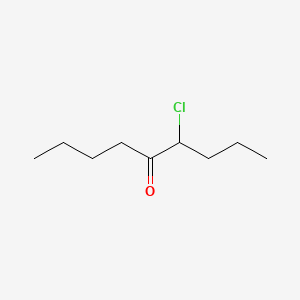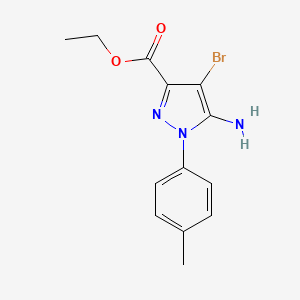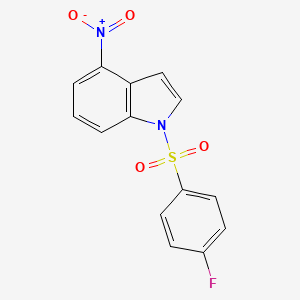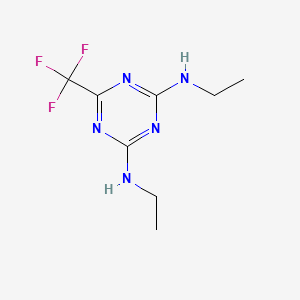
4-Chloro-2-isopropyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is a derivative of m-cresol, where the methyl group is substituted with an isopropyl group and a chlorine atom is attached to the aromatic ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-isopropyl-m-cresol can be synthesized through several methodsThe reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride or chlorine gas. The reaction is carried out in a solvent like acetonitrile, and the product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-isopropyl-m-cresol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cresols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Utilized for its antiseptic properties in formulations for disinfectants and antiseptics.
Industry: Incorporated into products like paints, varnishes, and adhesives for its preservative qualities.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isopropyl-m-cresol primarily involves its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death . The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated cresol with similar antiseptic properties.
Chloroxylenol: A compound with two methyl groups and a chlorine atom, used as a disinfectant.
Thymol: An isopropyl cresol with antifungal and antibacterial properties.
Uniqueness
4-Chloro-2-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropyl groups enhances its antimicrobial efficacy and makes it suitable for a broader range of applications compared to other cresols .
Propiedades
Número CAS |
50992-43-3 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-chloro-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-6,12H,1-3H3 |
Clave InChI |
JSOXHHYKGWBWGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(C)C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


